6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine
Description
Properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-3-4-13(16-10-11)17-5-7-18(8-6-17)14(19)12-2-1-9-20-12/h1-4,9-10H,5-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBAJDNSYPJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)N)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine Core
The pyridine ring is often pre-functionalized at the 3-amino and 6-positions to facilitate subsequent modifications. A common precursor is 6-fluoropyridin-3-amine , where the fluorine atom at position 6 serves as a leaving group for nucleophilic aromatic substitution (SNAr) with piperazine.
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).
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Temperature: 100–120°C.
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Catalyst: Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
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Yield: 65–75% after purification via column chromatography (chloroform:methanol, 9.5:0.5 v/v).
The reaction proceeds via an SNAr mechanism, where piperazine displaces fluoride to form 6-(piperazin-1-yl)pyridin-3-amine .
Acylation of Piperazine with Furan-2-carbonyl Chloride
The secondary amine of the piperazine moiety undergoes acylation with furan-2-carbonyl chloride to introduce the furan-2-carbonyl group.
Key Steps:
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Activation of Furan-2-carboxylic Acid: Conversion to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride[(Cl)2CO] in dichloromethane (DCM).
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Coupling Reaction:
Optimization Strategies for Enhanced Efficiency
Solvent and Catalytic Systems
Polar aprotic solvents (e.g., DMF, DMAc) enhance nucleophilicity in SNAr reactions, while DCM minimizes side reactions during acylation. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in alkylation steps improves yields by deprotonating intermediates and facilitating elimination.
Purification Techniques
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Column Chromatography: Employed for intermediates using chloroform:methanol gradients.
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Recrystallization: Hexane-ethyl acetate mixtures yield high-purity final compounds.
Analytical Characterization
Spectroscopic Methods
Crystallographic Data
Single-crystal X-ray diffraction of related compounds reveals isostructurality in piperazine derivatives, with O–H···N hydrogen bonds stabilizing the lattice.
Comparative Analysis of Synthetic Routes
| Step | Method A (SNAr) | Method B (Buchwald-Hartwig) |
|---|---|---|
| Starting Material | 6-Fluoropyridin-3-amine | 6-Bromopyridin-3-amine |
| Catalyst | K2CO3 | Pd(OAc)2/Xantphos |
| Solvent | DMF | Toluene |
| Yield | 70% | 65% |
| Purity | 98% (HPLC) | 95% (HPLC) |
Method A offers higher yields and simpler conditions, while Method B avoids harsh temperatures but requires expensive palladium catalysts.
Research Findings and Applications
Biological Activity
Derivatives of 6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine exhibit potassium channel blockade , with IC50 values < 1 µM in electrophysiological assays. This activity is attributed to the furan carbonyl group’s electronic effects, which enhance binding to channel vestibules.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of piperazine, including 6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine, exhibit significant antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics.
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Research suggests that compounds like 6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine may have effects on neurotransmitter systems, potentially serving as anxiolytics or antidepressants.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism. For instance, it has been studied for its interaction with kinase enzymes, which play a pivotal role in signaling pathways related to cell growth and survival.
Receptor Modulation
Research indicates that this compound could modulate neurotransmitter receptors, such as serotonin and dopamine receptors, thereby influencing mood and behavior.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 3 | Investigate neuropharmacological effects | Indicated potential anxiolytic effects in animal models through receptor modulation. |
Mechanism of Action
The mechanism of action of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anti-tubercular applications, it may inhibit the function of enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The furan-2-carbonyl group (electron-withdrawing) may influence electronic properties differently than cyclopropanecarbonyl (moderately electron-withdrawing) or methylpiperazine-phenoxy (electron-donating) groups. This affects solubility and binding interactions .
- Aromatic vs. Aliphatic Substituents: The 2-fluorophenyl group in pyridazinone derivatives (e.g., compound 21 in ) enhances anti-inflammatory activity, suggesting that aromatic substituents on piperazine may improve target engagement compared to aliphatic groups like cyclopropane.
Structure-Activity Relationship (SAR) Trends
- Piperazine Modifications: Substitution at the piperazine 4-position with aromatic or carbonyl groups (e.g., furan-2-carbonyl, cyclopropanecarbonyl) is critical for activity. For example, cyclopropanecarbonyl derivatives () may enhance metabolic stability due to steric hindrance. In pyridazinones, fluorophenyl substituents at position 6 improved anti-inflammatory activity (comparable to indomethacin) by optimizing hydrophobic interactions .
- Pyridine vs. Pyridazinone Cores: Pyridazinones (e.g., ) exhibit distinct activity profiles (anti-inflammatory) compared to pyridine-based compounds, which are often explored as enzyme inhibitors (e.g., CYP51 inhibitors in ).
Physicochemical Properties
Comparative data for select analogs:
*LogP values are predicted using fragment-based methods.
Biological Activity
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is a heterocyclic compound notable for its unique structural features, combining a furan ring, piperazine ring, and pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is , with a molecular weight of approximately 246.28 g/mol. The structure includes functional groups that contribute to its biological activity, such as the furan carbonyl and piperazine moieties.
Antimicrobial Properties
Research indicates that compounds similar to 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for these compounds often range from 15.625 to 125 μM against reference strains and clinical isolates, demonstrating their potential as antibacterial agents .
Antitubercular Activity
This compound is particularly noteworthy for its potential as an antitubercular agent. It has been shown to inhibit Mycobacterium tuberculosis by targeting specific enzymes critical for the bacterium's survival. The mechanism of action involves interference with metabolic pathways essential for bacterial replication .
Anticancer Activity
Preliminary studies suggest that 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine may also possess anticancer properties. Compounds with similar piperazine and pyridine structures have demonstrated the ability to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes crucial for metabolic processes in pathogens.
- Receptor Interaction : The compound could interact with specific receptors involved in cell signaling pathways.
- Biofilm Disruption : Similar compounds have shown effectiveness in disrupting biofilms formed by bacteria, enhancing their efficacy as antimicrobial agents .
Comparative Analysis
To understand the uniqueness of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Antimicrobial Activity | Antitubercular Activity |
|---|---|---|---|
| Compound A | Structure A | MIC: 15.625 μM | Active |
| Compound B | Structure B | MIC: 62.5 μM | Moderate |
| 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine | Unique Structure | Potentially High | Promising |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties with MIC values lower than standard antibiotics like ciprofloxacin .
- Antitubercular Research : Research focused on the design of selective inhibitors for Mtb-DHFR highlighted the importance of compounds like 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine in developing new antitubercular therapies .
- Cancer Cell Line Studies : Investigations into the apoptotic effects of piperazine-based compounds on lung adenocarcinoma cells revealed promising anticancer activity, warranting further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
